![molecular formula C9H17Cl2N3O B1402597 3-(4-Methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride CAS No. 1452549-56-2](/img/structure/B1402597.png)
3-(4-Methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride
Overview
Description
Synthesis Analysis
Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . The piperidone analogs that are synthesized have been bio-assayed for their varied activity .Scientific Research Applications
Pharmaceutical Applications
Piperidines, which are part of the structure of these compounds, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis of Luminescent Lanthanide Compounds
Synthesis of Iron Complexes
Water Oxidation Catalysts
Studies on Ru complexes for water oxidation have involved 4-substituted pyridines, which are structurally related to these compounds. These complexes have shown promise in the evolution of oxygen, contributing to research on sustainable energy.
Inhibition of cGMP-Dependent Protein Kinase
Corrosion Inhibition
Chemical Reactions with Dichloromethane
Synthesis of Functionalized Pyridines
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It’s known that piperidine derivatives can interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Piperidine derivatives are known to possess various biological activities, suggesting they may have diverse molecular and cellular effects .
properties
IUPAC Name |
5-(4-methylpiperidin-4-yl)-1,2-dihydropyrazol-3-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-9(2-4-10-5-3-9)7-6-8(13)12-11-7;;/h6,10H,2-5H2,1H3,(H2,11,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMIZYYVOFRBKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C2=CC(=O)NN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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